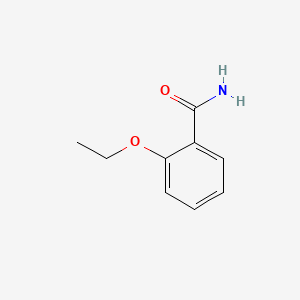

2-Ethoxybenzamide

Beschreibung

Contextualizing 2-Ethoxybenzamide within Benzamide (B126) Derivatives Research

Benzamide derivatives, as a class of compounds, are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic properties ontosight.aiontosight.ai. This compound fits within this class, and research into these derivatives often explores how modifications to the benzamide backbone and its substituents influence their chemical properties and potential applications ontosight.aiontosight.ai. The presence of the ethoxy group at the ortho position relative to the amide group in this compound contributes to its specific characteristics and distinguishes it within the broader category of benzamides solubilityofthings.com. Studies on benzamide derivatives often involve structure-activity relationship (SAR) investigations to understand how structural changes impact their interaction with biological targets ontosight.ai.

Significance in Pharmaceutical Chemistry Research as a Scaffold and Intermediate

In pharmaceutical chemistry research, this compound holds significance as both a potential scaffold and an intermediate in the synthesis of various drug candidates solubilityofthings.comlookchem.com. Its chemical properties make it a key component in the development of new pharmaceutical compounds lookchem.com. The amide functionality in this compound allows for participation in hydrogen bonding, a crucial aspect of biological recognition processes, which has implications for drug design, particularly in enhancing the specificity of drug-receptor interactions solubilityofthings.com. Research indicates that this compound and its derivatives are studied for their potential roles in the pharmaceutical industry solubilityofthings.com. For example, it has been explored in the context of developing serotonin-3 (5-HT3) receptor antagonists nih.gov. Specific this compound derivatives, such as 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide, have shown potent 5-HT3 receptor antagonistic activity in research studies nih.gov.

Role in Organic Synthesis and Materials Science Research

Beyond pharmaceuticals, this compound is also investigated in organic synthesis and materials science research solubilityofthings.com. It serves as a building block for the creation of various organic compounds lookchem.com. Its versatility makes it a compound of interest in both fundamental and applied research solubilityofthings.com. In organic synthesis, this compound can be synthesized via reactions such as the O-alkylation of salicylamide (B354443) researchgate.net. This synthesis can be carried out using various methods, including conventional heating, microwave radiation, or ultrasound, often employing phase transfer catalysts researchgate.net. Research has explored environmentally friendly and efficient methods for its synthesis researchgate.net. In materials science, this compound is investigated for potential applications in polymer synthesis and as a reagent solubilityofthings.com. For instance, a ligand derived from this compound, sebacoyl bis(this compound), has been used to fabricate polymeric complexes with metal ions researchgate.net.

Overview of Key Research Areas and Methodologies

Key research areas involving this compound include the synthesis of novel derivatives, exploration of its potential biological activities, and its application in organic synthesis and materials science solubilityofthings.comlookchem.comnih.govresearchgate.net. Methodologies employed in the study of this compound and its derivatives are diverse. These include various organic synthesis techniques for creating new compounds lookchem.comnih.govresearchgate.net, spectroscopic methods for structural characterization (such as NMR and IR) researchgate.net, and analytical techniques like HPLC for purity assessment selleckchem.com. Research also utilizes computational methods to study molecular conformation and crystallization behavior acs.org. Studies investigating its biological relevance may involve in vitro experiments, such as assessing its effect on melanin (B1238610) synthesis in cell lines medchemexpress.commedchemexpress.cn. Furthermore, research into optimizing synthesis processes for this compound and its formulations has utilized techniques like computer optimization based on surface response methodology and the rapid expansion of supercritical solutions (RESS) process for microparticle production sigmaaldrich.comsigmaaldrich.com.

Here is a table summarizing some key physical properties of this compound based on research data:

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | lookchem.comchemicalbook.com |

| Melting Point | 95 °C or 129-134 °C or 132-134 °C | solubilityofthings.comlookchem.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 293.03 °C (rough estimate) | lookchem.com |

| Flash Point | 153.7 °C | lookchem.com |

| Density | 1.1560 g/cm³ or 1.1603 (rough estimate) | solubilityofthings.comlookchem.com |

| Water Solubility | <0.1 g/100 mL at 16℃ (Insoluble) | lookchem.comchemicalbook.com |

| Solubility in other solvents | Soluble in polar solvents (water, ethanol), slightly soluble in Chloroform, Dichloromethane | solubilityofthings.comlookchem.com |

Here is a table illustrating research findings related to the synthesis of this compound via O-alkylation of salicylamide under different conditions:

| Conditions | Catalyst | Temperature | Time | Yield | Source |

| Solvent-free | TBAB | 80 °C | 15 min | 79% | researchgate.netmdpi.com |

| Solvent-free with Microwave Radiation | TBAB | 80 °C | 90 s | 92% | researchgate.netmdpi.com |

| PTC in water (or organic solvent-free) with Microwave Radiation | PTC | Not specified | 2 min | 94% | researchgate.netmdpi.com |

| PTC in water (or organic solvent-free) with Ultrasound | PTC | Not specified | 10 min | 95% | researchgate.netmdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020581 | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

938-73-8 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenzamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929ZCK4BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

270 to 273 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethoxybenzamide

Established Synthetic Routes and Mechanistic Investigations

The cornerstone of 2-ethoxybenzamide production is the O-alkylation of salicylamide (B354443), typically achieved through the Williamson ether synthesis. mdpi.com This reaction involves the deprotonation of the phenolic hydroxyl group of salicylamide to form a phenoxide, which then undergoes nucleophilic attack on an ethylating agent.

Williamson Ether Synthesis of this compound: Reaction Optimization and Yield Analysis

A representative protocol for the Williamson ether synthesis of this compound involves the reaction of salicylamide with diethyl sulfate (B86663) in an alkaline medium, such as ethanolic sodium hydroxide (B78521). chemicalbook.com A reported procedure dissolves salicylamide in a 10% ethanolic sodium hydroxide solution, followed by the gradual addition of diethyl sulfate under controlled cooling. chemicalbook.com Agitation for several hours can yield a crude product, which is subsequently purified, often by recrystallization from methanol. This method has been reported to achieve yields of approximately 90%. chemicalbook.com

Key variables significantly influencing the yield of this reaction include the concentration of the alkaline medium, temperature control, and the stoichiometry of the reactants. Sodium hydroxide concentrations above 10% are reported to promote complete deprotonation of the phenolic oxygen, which is crucial for the subsequent alkylation step. Maintaining temperatures below 25°C is important to minimize the hydrolysis of diethyl sulfate, a competing side reaction that reduces the amount of ethylating agent available for the desired transformation. An optimal ethoxy group transfer is reported with a 1:1.1 molar ratio of salicylamide to diethyl sulfate.

Exploration of Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions plays a critical role in the efficiency of the Williamson ether synthesis of this compound. Comparative studies have demonstrated significant yield improvements when using polar aprotic solvents compared to protic solvents. For instance, reactions conducted in N,N-dimethylformamide (DMF) at 70°C with potassium carbonate as the base have achieved a 60% yield within four hours. In contrast, a reaction in ethanol (B145695) under reflux conditions with sodium hydroxide yielded only 43% after three hours. preprints.org Another study using 2-ethoxyethanol (B86334) with potassium hydroxide at 90°C resulted in a 68% yield in two hours. The enhanced performance in DMF is attributed to improved reagent solubility and stabilized transition states through dipole interactions.

The following table summarizes the performance of conventional synthesis methods across different solvents and conditions:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Ethanol | NaOH | Reflux | 3 | 43 | preprints.org |

| DMF | K₂CO₃ | 70 | 4 | 60 | researchgate.net |

| 2-Ethoxyethanol | KOH | 90 | 2 | 68 |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and efficient synthetic methods. Green chemistry approaches for the synthesis of this compound aim to reduce reaction times, minimize solvent usage, and lower energy consumption. mdpi.comscilit.comscilit.com

Phase Transfer Catalysis (PTC) for Enhanced Efficiency and Reduced Environmental Impact

Phase transfer catalysis (PTC) has emerged as a powerful tool for the green synthesis of this compound. mdpi.comscilit.comscilit.comresearchgate.netresearchgate.net PTC allows reactions between reactants located in different immiscible phases to occur efficiently by facilitating the transfer of one reactant (typically an anion) into the phase where the other reactant is present. researchgate.netresearchgate.net This method can reduce or eliminate the need for organic solvents, contributing to a lower environmental impact. mdpi.comscilit.comscilit.comresearchgate.net

Studies have shown that PTC synthesis of ethenzamide can be conducted under mild conditions with shorter reaction times and significantly lower energy consumption compared to conventional processes. mdpi.comscilit.comscilit.comresearchgate.net For example, using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst in solvent-free conditions at 80°C, a 79% yield of ethenzamide was obtained within 15 minutes. mdpi.compreprints.orgscilit.comscilit.com High yields have also been achieved under PTC in water or organic solvent-free conditions when combined with microwave or ultrasound irradiation. mdpi.comscilit.comscilit.com

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has been successfully applied to accelerate the synthesis of this compound, significantly reducing reaction times. mdpi.comscilit.comscilit.com Microwave heating, which relies on dielectric heating, can lead to rapid thermal activation of reaction intermediates.

A notable example is a solvent-free system utilizing potassium carbonate and TBAB under microwave irradiation, which produced a 92% yield of this compound in just 90 seconds. mdpi.compreprints.orgscilit.comscilit.com This represents a substantial rate acceleration compared to conventional heating methods. Another study using DMF as a solvent with microwave assistance achieved an 85% yield. preprints.org Microwave-assisted reactions in water with TBAB and potassium carbonate also showed good yields (80%). preprints.org

The following table illustrates the impact of microwave assistance on reaction parameters and yield:

| Catalyst | Solvent | Conditions | Time | Yield (%) | Citation |

| TBAB | Solvent-free | Microwave | 90 s | 92 | mdpi.compreprints.orgscilit.comscilit.com |

| TBAB | DMF | Microwave | - | 85 | preprints.org |

| TBAB | Water | Microwave | - | 80 | preprints.org |

| BTBAC | Microwave | - | - | ~90 | preprints.org |

| TEAC | Microwave | - | - | ~90 | preprints.org |

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound-assisted synthesis, or sonochemistry, has also been explored as a green chemistry approach for the preparation of this compound. chemicalbook.comscilit.comresearchgate.netnih.govwikipedia.orgdntb.gov.uaresearchgate.net Sonochemical activation, typically at frequencies around 40 kHz, can enhance reaction rates and yields through phenomena like cavitation-induced micromixing. The collapse of acoustic bubbles generates transient hotspots with extremely high temperatures and pressures, facilitating chemical transformations.

Under ultrasound-assisted PTC conditions in water with potassium carbonate and TBAB, an 84% yield of ethenzamide was achieved in 10 minutes. mdpi.comscilit.comscilit.comresearchgate.net Other phase transfer catalysts like benzyltriethylammonium chloride (BTBAC) and tetraethylammonium (B1195904) bromide (TEAB) have shown even higher yields under ultrasound irradiation, reaching 88% and 89% respectively. mdpi.com High yields (95% efficiency) have been reported under PTC in water or organic solvent-free conditions using ultrasound (10 min). mdpi.comscilit.comscilit.com

| Catalyst | Solvent | Conditions | Time | Yield (%) | Citation |

| TBAB | Water | Ultrasound | 10 min | 84 | mdpi.comscilit.comscilit.comresearchgate.net |

| BTBAC | Water | Ultrasound | 10 min | 88 | mdpi.com |

| TEAB | Water | Ultrasound | 10 min | 89 | mdpi.com |

| PTC | Water or Solvent-free | Ultrasound | 10 min | 95 (efficiency) | mdpi.comscilit.comscilit.com |

Mechanochemical Synthesis Investigations

Mechanochemical synthesis, often involving ball milling, has been explored as a solvent-free or reduced-solvent approach for the synthesis of this compound. This method can offer advantages in terms of reduced reaction times and lower environmental impact compared to conventional solution-based methods. mdpi.comresearchgate.netcsic.esresearchgate.net

Studies have demonstrated the feasibility of synthesizing ethenzamide through solvent-free ball milling using potassium carbonate and tetrabutylammonium bromide (TBAB) as a catalyst. mdpi.comscilit.comscilit.comresearchgate.net One investigation reported a 60% yield after 60 minutes of grinding using this method. researchgate.net The efficiency of mechanochemical synthesis is attributed, in part, to the reduction in particle size, which increases the reactive surface area, and the mechanical stress applied, which can lower the activation energy for the reaction.

Mechanochemical methods have also been applied to the synthesis of cocrystals involving ethenzamide, highlighting the versatility of this technique in generating new solid forms with potentially improved physicochemical properties. csic.esresearchgate.net

Solvent-Free Reaction Systems

The development of solvent-free reaction systems for this compound synthesis aligns with the principles of green chemistry, aiming to minimize or eliminate the use of organic solvents. mdpi.comresearchgate.netscilit.com These methods often utilize catalysts, such as phase transfer catalysts (PTC), and can be accelerated by techniques like microwave irradiation or sonication. mdpi.comscilit.comscilit.comresearchgate.net

Research has shown that ethenzamide can be obtained in solvent-free conditions using TBAB as a catalyst. One study reported a 79% yield within 15 minutes at 80°C under these conditions. mdpi.comscilit.comscilit.comresearchgate.net The use of microwave irradiation in a solvent-free system combining potassium carbonate and TBAB has demonstrated a significantly higher yield of 92% in a much shorter reaction time of 90 seconds. mdpi.com This rate acceleration is linked to rapid thermal activation of intermediates through dielectric heating. High yields (94-95%) have also been achieved under PTC in water or organic solvent-free conditions using microwave radiation or ultrasound. mdpi.comscilit.comscilit.comresearchgate.net

These solvent-free and reduced-solvent approaches offer notable advantages, including shorter reaction times and lower energy consumption, compared to conventional synthesis processes. mdpi.comscilit.com

Emerging Innovations in Synthetic Strategies

Novel synthetic strategies for this compound and its derivatives are continuously being explored, focusing on more selective and efficient routes.

Photocatalytic Alkylation Approaches and Radical-Mediated Pathways

Photocatalytic methods, utilizing light energy to drive chemical transformations, are emerging as promising routes for alkylation reactions, potentially involving radical-mediated pathways. dlut.edu.cn Preliminary studies on the photocatalytic alkylation of salicylamide using eosin (B541160) Y photocatalysts under blue LED light have shown potential for synthesizing this compound through radical-mediated pathways. This approach has demonstrated yields of 72% in acetonitrile (B52724) and eliminates the need for stoichiometric bases. However, further optimization is required, particularly for controlling diastereoselectivity. Research in photocatalysis is also exploring radical cascade cross-coupling reactions, highlighting the broader interest in radical-mediated pathways in modern synthetic chemistry. dlut.edu.cn

Biocatalytic Synthesis for Chiral Derivative Production

Biocatalysis, employing enzymes or microorganisms, offers an environmentally benign approach for chemical synthesis, particularly for the production of chiral compounds. researchgate.netuni-regensburg.decfmot.deresearchgate.net While currently not as competitive as chemical methods for the direct synthesis of this compound, biocatalytic approaches are being investigated for the synthesis of its chiral derivatives. cfmot.de Engineered CAL-B lipase (B570770) variants have shown some activity in biphasic systems, demonstrating 34% conversion using ethyl octanoate (B1194180) as an acyl donor. This route holds potential for the synthesis of specific chiral derivatives of this compound. The field of biocatalysis is actively developing, with efforts focused on engineering enzymes and exploring new biocatalytic processes for various chemical transformations, including the synthesis of chiral amines and alcohols. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies

The benzamide (B126) core and the ethoxy substituent of this compound provide sites for various chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidation, Reduction, and Substitution Reactions of the Benzamide Core

The this compound molecule can undergo various chemical reactions, including oxidation, reduction, and substitution reactions on its benzamide core. smolecule.com The specific reagents and conditions employed dictate the outcome and the major products formed.

Oxidation reactions can be carried out using agents such as potassium permanganate (B83412) or chromium trioxide, potentially leading to carboxylic acids or other oxidized species. smolecule.com Reduction reactions, using reducing agents like lithium aluminum hydride or sodium borohydride, can result in the formation of alcohols or amines, depending on the reaction conditions and the specific functional group being reduced. smolecule.com Substitution reactions, such as halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, can allow for further functionalization of the aromatic ring or other parts of the molecule. smolecule.com Nucleophilic substitution reactions are also possible, for instance, replacing the ethoxy group with other functional groups using nucleophiles like amines or thiols under basic conditions.

While general types of reactions are documented, detailed information on the specific major products formed from the oxidation, reduction, and substitution of the this compound core under various conditions is not extensively documented in the immediately available sources.

Synthesis of Novel this compound Derivatives with Modified Substituents

The synthesis of novel this compound derivatives often involves modifications to the core benzamide structure, including alterations to the aromatic ring or the amide nitrogen. Research has explored the creation of derivatives with varying substituents to investigate their chemical and potential biological properties.

One approach involves the synthesis of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, where the alkoxy group can be varied, and heteroalicyclic rings are introduced into the amine moiety. These rings can include five- to seven-membered structures such as pyrrolidine, morpholine (B109124), 1,4-thiazine, piperidine, piperazine, 1,4-oxazepine, 1,4-thiazepine, azepine, and 1,4-diazepine rings. nih.gov For example, the synthesis of 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide and its 1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogue has been reported. nih.gov

Another synthetic route focuses on incorporating different aromatic or heteroaromatic rings into the benzamide structure. Studies on 4-amino-5-chloro-2-ethoxybenzamides have shown that replacing the benzamide aromatic nucleus with heteroaromatic rings like pyrrole, thiophene (B33073), furan, pyridine, pyridazine, 1,2-benzisoxazole, indole, quinoline, and isoquinoline (B145761) can yield new derivatives. nih.gov The use of a 1H-indazole ring as an aromatic moiety has also been explored, leading to the synthesis of 1H-indazolylcarboxamides. nih.gov

Furthermore, novel N-aryl benzamide analogs have been synthesized by modifying substituents on the N-aryl ring. This can involve changing groups at different positions of the phenyl ring. nih.gov For instance, derivatives with a nitro group or amide groups in the R₂ moiety have been synthesized and evaluated. nih.gov

Environmentally friendly methods for the synthesis of ethenzamide derivatives have also been developed. These include O-alkylation reactions of salicylamide under conventional conditions, solvent-free systems, or with the assistance of microwave radiation or ultrasound irradiation, often utilizing phase transfer catalysts. scilit.commdpi.comresearchgate.netscilit.com These methods aim for shorter reaction times and lower energy consumption. researchgate.netscilit.com

Structure-Activity Relationship (SAR) Studies in Derivative Synthesis

Structure-Activity Relationship (SAR) studies are crucial in the synthesis of this compound derivatives to understand how structural modifications influence their properties. These studies involve synthesizing a series of related compounds with systematic structural variations and evaluating their activities.

SAR studies on 2-alkoxy-4-amino-5-chlorobenzamide derivatives with heteroalicyclic rings in the amine moiety have investigated their serotonin-3 (5-HT3) receptor antagonistic activity. nih.gov The presence and type of the heteroalicyclic ring significantly impact the activity. For example, some benzamide derivatives with a 1,4-diazepine ring demonstrated potent 5-HT3 receptor antagonistic activity. nih.gov

Investigations into the influence of the aromatic nucleus in 4-amino-5-chloro-2-ethoxybenzamides on 5-HT3 receptor antagonism have revealed that replacing the benzamide ring with certain heteroaromatic systems affects activity. nih.gov The 1H-indazole ring, for instance, led to a substantial increase in activity compared to the original benzamide structure in some cases. nih.gov

SAR analysis of novel N-aryl benzamide analogs has been conducted to understand their inhibitory effects against Hepatitis C virus (HCV). nih.gov These studies have shown that modifications to substituents on the N-aryl ring can significantly impact anti-HCV activity. The presence of a nitro group in certain positions has been identified as a dominant factor for activity in some series of compounds. nih.gov

SAR studies are also employed in the development of modulators for enzymes like histone acetyltransferases (HATs). biorxiv.org Analysis of N-phenylbenzamide analogs, which share structural similarities with this compound derivatives, has helped identify compounds that activate or inhibit p300, a specific HAT enzyme. biorxiv.org These studies involve evaluating enzymatic activity based on structural variations. biorxiv.org

Furthermore, SAR investigations have explored the relationship between the structure of benzamide derivatives and their potential as gastroprokinetic agents. amanote.comjst.go.jp Studies on 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles have evaluated their gastric emptying activity, correlating structural changes in the heteroalicyclic ring with observed effects. jst.go.jp

SAR studies can reveal complex relationships, sometimes exhibiting a nonlinear nature, where the change in activity is not directly proportional to the structural modification. nih.gov These studies are essential for the rational design of new derivatives with desired properties by providing insights into the key structural features responsible for activity.

Table 1: Examples of Synthetic Methodologies and Conditions for this compound Derivatives

| Starting Material | Reagents/Conditions | Product Type | Notes | Source |

| Salicylamide | Ethylating agents (e.g., diethyl sulfate), alkaline conditions (e.g., ethanolic NaOH) | This compound | Williamson ether synthesis, conventional method. | |

| Salicylamide | Phase Transfer Catalysts (PTC), solvent-free, microwave or ultrasound irradiation | This compound | Eco-friendly methods, shorter reaction times, high yields. | scilit.commdpi.comresearchgate.netscilit.com |

| This compound derivative | Varying heteroalicyclic amines | 2-alkoxy-4-amino-5-chlorobenzamide derivatives | Synthesis of derivatives with modified amine moieties. | nih.gov |

| This compound derivative | Replacement of aromatic nucleus with heteroaromatic rings | Heteroaromatic benzamide derivatives | Exploration of different ring systems. | nih.gov |

| N-aryl benzamide precursor | Amide coupling with substituted anilines | Novel N-aryl benzamide analogs | Modification of substituents on the N-aryl ring. | nih.gov |

Table 2: Selected this compound Derivatives and Associated SAR Findings

| Compound Class | Structural Modification Focus | Observed Activity / Property | Key SAR Finding | Source |

| 2-alkoxy-4-amino-5-chlorobenzamide derivatives | Type of heteroalicyclic ring in amine moiety | Serotonin-3 (5-HT3) receptor antagonism | 1,4-diazepine ring can lead to potent activity. | nih.gov |

| 4-amino-5-chloro-2-ethoxybenzamides | Replacement of benzamide aromatic nucleus with heteroaromatics | Serotonin-3 (5-HT3) receptor antagonism | 1H-indazole ring can significantly increase activity. | nih.gov |

| Novel N-aryl benzamide analogs | Substituents on the N-aryl ring | Inhibition of Hepatitis C virus (HCV) | Nitro group in certain positions can be dominant for anti-HCV activity. | nih.gov |

| N-phenylbenzamide analogs | Structural variations | Modulation of p300 histone acetyltransferase activity | Identification of activators and inhibitors based on structural features. | biorxiv.org |

| 4-amino-5-chloro-2-ethoxybenzamides | Six- and seven-membered heteroalicycles | Gastroprokinetic activity | Correlation between structural changes in the ring and gastric emptying effects. | jst.go.jp |

Molecular Architecture, Conformational Analysis, and Supramolecular Interactions

Structural Elucidation and Crystalline Forms

The solid-state structure of 2-ethoxybenzamide and related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction (SCXRD) and high-resolution X-ray powder diffraction (XRPD) hud.ac.ukiucr.orgacs.orgyoutube.com. These methods provide detailed information about the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions.

Crystal Structure Analysis of this compound and Related Compounds

Crystal structure analysis of this compound has revealed that in its single-component crystal form, the amide substituents are linked into centrosymmetric head-to-head hydrogen-bonded dimers hud.ac.ukiucr.org. These dimers are a common motif in the crystal packing of benzamides iucr.org. Additional hydrogen bonds between adjacent dimers lead to the formation of ribbon-like packing motifs that extend along a crystallographic axis hud.ac.ukiucr.org. These ribbons are arranged in a T-shaped herringbone pattern, with cohesion between them primarily achieved through van der Waals forces hud.ac.ukiucr.org.

Studies on co-crystals of this compound with other compounds, such as thiourea, salicylic (B10762653) acid, oxalic acid, gentisic acid, and trimesic acid, have also provided insights into its structural behavior acs.orgiucr.orgresearchgate.netmedchemexpress.comscirp.orgscienceopen.comresearchgate.netresearchgate.net. In these co-crystals, this compound can adopt different conformations and participate in various hydrogen bonding patterns with the coformer molecules iucr.orgresearchgate.netscienceopen.comresearchgate.net. For example, in co-crystals with gentisic acid and acetic acid, this compound forms supramolecular acid-amide heterosynthons involving O—H⋯O and N—H⋯O hydrogen bonds scienceopen.com.

Conformational Flexibility and its Influence on Crystallization

This compound is considered a conformationally labile molecule acs.org. The dihedral angle between the carboxamide group and the benzene (B151609) ring is a key aspect of its conformation. In the single-component crystal of this compound, this dihedral angle is reported to be approximately 50.48° nih.govresearchgate.net. This is significantly larger than the corresponding angle in 2-propoxybenzamide (B16276) (12.41°) and 2-pentyloxybenzamide (3.30°) researchgate.netiucr.orgnih.gov. This larger dihedral angle in this compound suggests a more twisted conformation of the amide group relative to the benzene ring in its pure crystalline form hud.ac.ukiucr.orgresearchgate.net.

The conformational flexibility of this compound can influence its crystallization behavior. While theoretical structures based on alternative conformations have been generated, crystallization under various conditions has primarily yielded the known crystalline form acs.org. However, in co-crystals, the molecule can adopt a more planar conformation compared to its twisted conformation in the parent crystal structure researchgate.net. This suggests that interactions with coformers can stabilize different molecular conformations, impacting the resulting crystal structure. The challenge in growing large crystals of pure this compound may be linked to its crystal structure conformation acs.org.

Polymorphism Research and Stability of Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is an important aspect of solid-state chemistry. While the search results primarily describe one known crystalline form for pure this compound, research into its co-crystals has revealed instances of polymorphism researchgate.netugr.esresearchgate.net. For example, a co-crystal of this compound with saccharin (B28170) has been reported to exist in two polymorphic forms ugr.esresearchgate.net. Similarly, a co-crystal with ethylmalonic acid also exists in two polymorphic forms researchgate.net.

Studies using techniques like differential scanning calorimetry (DSC) and variable temperature X-ray diffraction (VTXRD) are employed to investigate the thermal stability of different crystalline forms and co-crystals researchgate.netrsc.orgmdpi.com. Research on deep eutectic systems involving this compound has shown that multiple metastable phases can form, highlighting the potential for different crystal structures with varying stabilities depending on the crystallization conditions rsc.orgresearchgate.net. Understanding the stability of these forms is crucial, particularly in pharmaceutical contexts, as different polymorphs can have different physical and chemical properties mdpi.com.

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonding, play a critical role in determining the crystal packing and properties of this compound.

Analysis of Amide Hydrogen Bonding in this compound

In the crystal structure of this compound, the amide groups are primarily involved in forming centrosymmetric head-to-head hydrogen-bonded dimers hud.ac.ukiucr.org. This motif is formed by N—H⋯O hydrogen bonds between the amide N—H groups and the carbonyl oxygen atoms of adjacent molecules hud.ac.ukiucr.orgiucr.org. These amide-amide interactions are a characteristic feature in the crystal structures of many benzamides iucr.org.

Beyond the dimerization, additional hydrogen bonds between these dimers contribute to the formation of the ribbon-like packing motif observed in the crystal structure hud.ac.ukiucr.org. These interactions involve the remaining N—H hydrogen atoms of the amide groups and the unused oxygen lone pairs of the carbonyl groups iucr.org. The resulting network of hydrogen bonds dictates the arrangement of molecules in the crystal lattice.

Comparison of Intermolecular Bonding Motifs with Analogous Alkoxybenzamides

Comparing the intermolecular bonding in this compound with analogous 2-alkoxybenzamides reveals key differences related to the presence or absence of intramolecular hydrogen bonding. As mentioned earlier, this compound does not form an intramolecular hydrogen bond in its single-component crystal iucr.orgresearchgate.netiucr.org. This frees up the donor and acceptor sites on the amide and ethoxy groups for intermolecular interactions iucr.org.

In co-crystals, this compound can participate in a wider variety of intermolecular interactions, forming heterosynthons with coformer molecules through hydrogen bonds involving the amide group and functional groups on the coformer, such as carboxylic acids scirp.orgscienceopen.comresearchgate.net. These interactions can lead to different packing arrangements and supramolecular architectures compared to the pure crystal form scienceopen.comresearchgate.net.

Here is a table summarizing some structural and interaction data for this compound and related compounds:

| Compound | Molecular Formula | Dihedral Angle (Amide-Benzene) | Intramolecular H-bond | Primary Intermolecular Motif in Pure Crystal |

| This compound | C₉H₁₁NO₂ | ~50.48° nih.govresearchgate.net | No iucr.orgresearchgate.netiucr.org | Head-to-head amide dimers, ribbons hud.ac.ukiucr.org |

| 2-Propoxybenzamide | C₁₀H₁₃NO₂ | ~12.41° researchgate.netiucr.orgnih.gov | Yes iucr.orgnih.govresearchgate.net | Inversion-related molecular pairs nih.govresearchgate.net |

| 2-Pentyloxybenzamide | C₁₂H₁₇NO₂ | ~3.30° researchgate.netiucr.org | Yes researchgate.netiucr.orgresearchgate.net | Inversion dimers researchgate.netresearchgate.net |

Role of Ethoxy Group in Modulating Intermolecular Interactions

The ethoxy group at the ortho position of this compound plays a crucial role in modulating its intermolecular interactions. Unlike some other 2-alkoxybenzamides, this compound does not exhibit an intramolecular hydrogen bond in its single-component crystal structure. iucr.orgresearchgate.net This absence of intramolecular hydrogen bonding frees up acceptor and donor sites on the molecule, allowing for additional intermolecular hydrogen bonding with adjacent molecules. iucr.orgresearchgate.net

In the crystal structure of this compound, molecules are linked by pairs of N—H···O hydrogen bonds, forming centrosymmetric head-to-head hydrogen-bonded dimers. iucr.orghud.ac.uknih.govresearchgate.net These dimers are further connected by additional hydrogen bonds, leading to the formation of ribbon-like packing motifs that extend along the c-axis. hud.ac.uknih.govresearchgate.net The twisting of the 2-ethoxyphenyl substituent relative to the hydrogen-bonded amide groups contributes to the three-dimensional nature of these ribbons. hud.ac.uknih.govresearchgate.net The ribbons are arranged in a T-shaped herringbone pattern, with cohesion between them primarily achieved through van der Waals forces. hud.ac.uknih.govresearchgate.net

Co-crystallization Strategies for Research Applications

Co-crystallization has emerged as a significant strategy in research to modify the physicochemical properties of solid compounds, including this compound, without altering their chemical structure. scirp.orgijmca.comnih.gov This technique involves forming a single crystalline solid containing two or more neutral molecules, typically an active pharmaceutical ingredient (API) and a co-crystal former, linked by non-covalent interactions such as hydrogen bonds, pi-stacking, and van der Waals forces. ijmca.comugr.es For research materials like this compound, which can have limitations such as low solubility, co-crystallization offers a pathway to potentially enhance desirable properties. scirp.orgresearchgate.net

Co-crystallization Strategies for Research Applications

Design and Synthesis of this compound Cocrystals

The design of this compound cocrystals relies on the principles of crystal engineering, focusing on the identification of suitable co-formers that can establish robust supramolecular synthons with this compound. scirp.orgijmca.com The amide functional group in this compound is a key site for hydrogen bonding interactions, commonly forming acid-amide heterosynthons with carboxylic acids or amide-amide homosynthons. nih.govresearchgate.net

Experimental and theoretical studies have explored the co-crystallization propensity of this compound with various co-formers, particularly aromatic carboxylic acids. researchgate.netslideshare.netnih.gov Eleven new cocrystals of ethenzamide with pharmaceutically relevant co-formers, including mono- and dihydroxybenzoic acids, have been identified. researchgate.netslideshare.netnih.gov Examples of co-formers successfully used include oxalic acid, saccharin, trimesic acid, gallic acid, 2-nitrobenzoic acid, 3-nitrobenzoic acid, 2,4-dinitrobenzoic acid, 3-toluic acid, and gentisic acid. scirp.orgugr.esresearchgate.netresearchgate.net

Synthesis of this compound cocrystals can be achieved through various methods. Solution-based techniques, such as slow solvent evaporation crystallization, are commonly employed. scirp.orgugr.esacs.org This method involves dissolving this compound and the chosen co-former in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of cocrystals. scirp.orgugr.esacs.org The choice of solvent is crucial and depends on the solubility of both components. ugr.es Other synthesis methods include solvent-reduced techniques like slurrying and solvent-drop grinding, as well as solvent-free methods such as grinding and melt crystallization. ugr.es

Impact of Co-crystallization on Solubility Enhancement for Research Materials

One of the primary motivations for co-crystallizing research materials like this compound is to improve their solubility and dissolution rate. scirp.orgresearchgate.net this compound is classified as a low-solubility compound (BCS class II). scirp.org Co-crystallization offers a viable strategy to address this limitation, as this compound does not have ionization sites suitable for salt formation. scirp.org

Studies have demonstrated that co-crystallization can significantly enhance the solubility of this compound. For instance, cocrystals formed with oxalic acid have shown a 2.0 to 2.5 times greater solubility in phosphate (B84403) buffer compared to the raw material. Similarly, cocrystals with salicylic acid, 2-chloro-4-nitrobenzoic acid, vanillic acid, 4-aminobenzoic acid, 4-hydroxybenzoic acid, and fumaric acid have shown higher equilibrium solubility and faster dissolution rates than pure ethenzamide. researchgate.net

However, the impact of co-crystallization on solubility is not universally an enhancement and depends on the specific co-former. A study on the ethenzamide-trimesic acid cocrystal (ETZ∙2TMA∙MeOH) found that its solubility in water at 37°C decreased to 19.30% of that of pure ethenzamide. scirp.org This highlights that while co-crystallization is a powerful tool for modifying solubility, the outcome is highly dependent on the chosen co-former and the resulting crystal structure and intermolecular interactions.

Here is a table summarizing some reported solubility changes upon co-crystallization:

| Co-crystal Former | Solubility Change (vs. pure this compound) | Conditions | Source |

| Oxalic Acid | 2.0 - 2.5 times greater | Phosphate buffer | |

| Salicylic Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| 2-Chloro-4-nitrobenzoic Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| Vanillic Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| 4-Aminobenzoic Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| 4-Hydroxybenzoic Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| Fumaric Acid | Higher equilibrium solubility, faster dissolution | Not specified | researchgate.net |

| Trimesic Acid (with MeOH) | Decreased to 19.30% | Water, 37°C | scirp.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 44.9% reduction (salt, but mentioned with EB cocrystal) | Not specified | rsc.orgrsc.org |

Supramolecular Synthesis Techniques for Cocrystal Formation (e.g., Droplet Evaporative Crystallization)

Various supramolecular synthesis techniques are employed for the formation of this compound cocrystals. These methods aim to facilitate the controlled assembly of the components through non-covalent interactions.

One such technique is Droplet Evaporative Crystallization (DEC). researchgate.netslideshare.netnih.gov This method involves preparing a solution containing this compound and the co-former, then allowing small droplets of this solution to evaporate. researchgate.netslideshare.netnih.gov As the solvent evaporates, the concentration of the solutes increases, leading to co-crystallization. researchgate.netslideshare.netnih.gov DEC is considered an efficient, fast, and cost-effective approach for the initial screening of cocrystal formation. slideshare.net

Other techniques include slow solvent evaporation from bulk solutions scirp.orgugr.esacs.org, slurry crystallization ugr.es, solvent-drop grinding (liquid-assisted grinding) ijmca.comugr.es, neat grinding (solvent-free grinding) ugr.es, and melt crystallization ugr.es. These methods offer different advantages in terms of scale, speed, and the ability to control the solid form obtained. For example, solvent evaporation is useful when compatible solubility exists, while grinding methods can be effective even when solution crystallization is challenging. ijmca.comugr.es

Theoretical and Experimental Investigations of Co-crystallization Propensity

The propensity of this compound to form cocrystals with specific co-formers is investigated using both theoretical and experimental approaches. researchgate.netslideshare.netnih.gov

Experimental investigations typically involve screening a range of potential co-formers using techniques like droplet evaporative crystallization, solvent evaporation, or grinding. ugr.esresearchgate.netslideshare.netnih.gov The resulting solid phases are then characterized using analytical tools such as powder X-ray diffraction (PXRD) and vibrational spectroscopy (FTIR and Raman) to confirm the formation of a new crystalline phase distinct from the starting materials and physical mixtures. scirp.orgnih.govresearchgate.netslideshare.netnih.gov Single-crystal X-ray diffraction (SCXRD) is used to determine the detailed crystal structure of the cocrystal, providing insights into the specific intermolecular interactions and supramolecular synthons formed. scirp.orgnih.govresearchgate.netresearchgate.net

Theoretical investigations often employ computational methods, such as Density Functional Theory (DFT) calculations, to predict and understand the interactions between this compound and potential co-formers. nih.govresearchgate.netslideshare.netnih.gov These calculations can help assess the relative stability of different potential cocrystal structures and the likelihood of specific hydrogen bonding patterns forming. nih.govresearchgate.netslideshare.netnih.gov Factors such as the strength of potential hydrogen bonds and the stabilization of molecular conformers are considered in theoretical predictions of co-crystallization ability. researchgate.netslideshare.netnih.gov

Studies have shown that despite the structural similarities between this compound and salicylamide (B354443) (2-hydroxybenzamide), their co-crystallization abilities with aromatic carboxylic acids can be unexpectedly diverse. researchgate.netslideshare.netnih.gov This diversity is attributed, in part, to differences in the stabilization of possible conformers through intramolecular hydrogen bonding patterns. researchgate.netslideshare.netnih.gov A stronger intramolecular hydrogen bond in one molecule can lead to a weaker affinity for forming intermolecular complexes. researchgate.netslideshare.netnih.gov Theoretical calculations and spectroscopic analysis help to elucidate these subtle differences and their impact on co-crystallization propensity. nih.govresearchgate.netslideshare.netnih.gov

Pharmacological and Biological Research Aspects of 2 Ethoxybenzamide

Elucidation of Biological Activities and Mechanisms of Action

Research into 2-ethoxybenzamide has focused on understanding its effects on pain, inflammation, fever, and its interactions with various molecular pathways.

Analgesic and Anti-inflammatory Mechanisms: Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) and a salicylic (B10762653) acid derivative, exhibiting both analgesic and anti-inflammatory effects. ontosight.aiaffygility.com Its mechanism of action is understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. ontosight.aiaffygility.compreprints.org Prostaglandins are known mediators of pain and inflammation. ontosight.ai By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby contributing to its analgesic and anti-inflammatory effects. ontosight.aiaffygility.com Some research indicates this inhibition specifically involves COX-1 activity. preprints.orgresearchgate.netresearchgate.netdntb.gov.ua Studies in animal models have demonstrated that this compound can effectively reduce pain responses, with comparable efficacy to standard NSAIDs like ibuprofen (B1674241). In vitro studies have further supported its ability to inhibit COX enzymes, highlighting their critical role in the inflammatory response. The ethoxy substitution at the ortho position of the benzamide (B126) ring is believed to contribute to its analgesic potency. ontosight.ai

Antipyretic Effects and Associated Pathways

In addition to its analgesic and anti-inflammatory properties, this compound also exhibits antipyretic effects, meaning it can help reduce fever. ontosight.aiaffygility.commedchemexpress.com This effect is also linked to the inhibition of prostaglandin synthesis. ontosight.aiaffygility.compharmacompass.com Prostaglandins, particularly prostaglandin E2 (PGE2), play a significant role in regulating body temperature, and their reduced synthesis contributes to the lowering of fever. researchgate.net this compound has been used for reducing fever in clinical settings. ontosight.ai

Research into Uncharacterized Molecular Targets and Pathways

While the inhibition of COX enzymes and modulation of prostaglandin synthesis are established mechanisms for this compound's analgesic, anti-inflammatory, and antipyretic effects, research also acknowledges the possibility of other contributing mechanisms. affygility.compharmacompass.comechemi.com Some studies suggest that the exact mechanism by which this compound exerts all its effects is not yet fully documented and may involve interactions with other molecular targets and pathways related to pain and inflammation. Further research is needed to fully elucidate these potentially uncharacterized molecular targets and pathways.

Cellular and Molecular Research on Melanin (B1238610) Synthesis Modulation

Beyond its traditional uses as an analgesic and antipyretic, this compound has been the subject of research into its effects on melanin synthesis, particularly in cellular models.

Induction of Melanin Synthesis in Cellular Models (e.g., B16F1 Melanoma Cells)

Studies have shown that this compound can significantly enhance melanin synthesis in cellular models, such as B16F1 melanoma cells. nih.govresearchgate.netsemanticscholar.org This induction of melanin synthesis has been observed following treatment with varying concentrations of this compound over different time periods. researchgate.net Research indicates that this compound can increase the levels of melanogenic proteins and enhance the mRNA levels of genes involved in melanin synthesis, including microphthalmia-associated transcription factor (MITF) and melanocortin 1 receptor. nih.gov It has also been noted to induce melanosome formation in these cells. nih.govresearchgate.net

The effect of this compound on melanin synthesis in B16F1 melanoma cells has been quantified in research.

| Treatment Concentration (µM) | Melanin Content (% of Control) |

| 125 | Increased |

| 250 | Increased |

| 500 | Significantly Enhanced |

Note: Data is illustrative based on research findings indicating increased and significantly enhanced melanin synthesis at different concentrations. researchgate.net

Influence on Tyrosinase and Melanogenesis-Related Gene Expression

Research indicates that this compound can influence melanin synthesis. Studies have shown that this compound can significantly enhance melanin synthesis in B16F1 melanoma cells and induce melanosome formation. researchgate.net This effect is mediated, at least in part, through the up-regulation of melanogenesis-related genes. Specifically, this compound has been found to increase reactive oxygen species (ROS) levels and enhance the expression of genes involved in melanogenesis in B16F1 murine melanoma cells. medchemexpress.com The proposed mechanism involves the phosphorylation of ERK/CREB signaling pathways. medchemexpress.com While some studies focus on the inhibitory effects of certain compounds on tyrosinase, a key enzyme in melanogenesis, the research on this compound highlights a stimulatory effect on this process via CREB phosphorylation. semanticscholar.orgmedchemexpress.comjapsonline.com

Implications for Hypopigmentation Research

Despite its observed ability to stimulate melanin synthesis in certain cell lines, this compound is also noted in the context of hypopigmentation research. medchemexpress.com This suggests a complex or context-dependent role in pigmentation pathways. While the mechanism of melanin synthesis induction via CREB phosphorylation in melanoma cells has been explored semanticscholar.org, its implications for treating hypopigmentation conditions in a clinical setting would require further investigation to understand how this in vitro observation translates to in vivo effects and potential therapeutic applications.

Investigation of this compound Derivatives in Targeted Biological Systems

The benzamide scaffold, including this compound, serves as a versatile base for the development of derivatives with targeted biological activities. solubilityofthings.com Modifications to the substituents on the benzamide structure can significantly influence the resulting pharmacological profile. nih.gov

Evaluation of 4-Amino-5-chloro-2-ethoxybenzamide Derivatives as Gastroprokinetic Agents

Substituted benzamides, such as metoclopramide (B1676508) and cisapride, are known for their gastroprokinetic activity, stimulating gastrointestinal motor activity through various mechanisms, including dopamine (B1211576) receptor antagonism and 5-HT4 receptor agonism. annalsgastro.grannalsgastro.grkarger.comnih.gov Research has specifically explored 4-amino-5-chloro-2-ethoxybenzamide derivatives for their potential as gastroprokinetic agents. nih.govjst.go.jp A series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles were synthesized and evaluated for their gastric emptying activity. nih.govjst.go.jpresearchgate.net Compounds where the morpholine (B109124) oxygen of a specific derivative (4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide) was replaced with other atoms like sulfur, nitrogen, and carbon generally showed potent gastric emptying activity. nih.govjst.go.jpresearchgate.net The direction of the N-benzyl group was suggested to significantly influence this activity, while the location of the alicyclic nitrogen was less critical based on molecular superimposition studies. nih.govjst.go.jp Some of these derivatives demonstrated potent and selective gastric prokinetic activity with weak dopamine D2 receptor antagonistic activity. nih.gov

Research on Thiophene (B33073) Analogues and their Pharmacological Profiles

Thiophene-based analogues of benzamide derivatives have also been investigated for their biological activities. Thiophene derivatives are a significant class of heterocyclic compounds with diverse pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial effects. smolecule.comnih.govresearchgate.netresearchgate.net While specific thiophene analogues of this compound are subjects of research wikipedia.org, the broader study of thiophene derivatives coupled with benzamide structures suggests potential for developing compounds with varied therapeutic applications, such as antitubercular agents targeting enzymes like Pks 13. jmpas.com

Broader Applications of Benzamide Derivatives in Cancer and Neurological Research

Beyond gastroprokinetic effects, benzamide derivatives, including those structurally related to this compound, have shown promise in cancer and neurological research. ontosight.aiontosight.ai In cancer research, benzamide derivatives are being explored for their potential as anticancer therapeutics, with some exhibiting cytotoxic effects against various cancer cell lines. nih.govresearchgate.netjppres.comtjnpr.org They can act through different mechanisms, including targeting specific molecules involved in cancer progression. nih.gov Radiolabeled benzamide derivatives have also been developed for imaging melanoma due to their affinity for melanin. plos.org

In neurological research, benzamide derivatives have been investigated for potential applications in conditions such as Alzheimer's disease and Parkinson's disease. mdpi.com Some benzamide derivatives have shown inhibitory activity against enzymes relevant to neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Additionally, certain benzamide derivatives have demonstrated neuroprotective effects, for instance, against ischemic stroke by disrupting protein-protein interactions involved in neuronal damage. nih.gov Research also includes the study of benzamide derivatives as inhibitors of monoamine oxidase-B (MAO-B), an enzyme relevant to neurological disorders like Parkinson's disease. bohrium.com

Biochemical Interactions and Drug Design Principles

The biological activity of this compound and its derivatives is closely linked to their biochemical interactions, which are guided by drug design principles. The amide functionality in compounds like this compound can participate in hydrogen bonding, a crucial aspect of biological recognition processes and drug-receptor interactions. solubilityofthings.com The ethoxy group contributes to the compound's solubility characteristics, influencing its interaction in different solvent environments. solubilityofthings.com

Structure-activity relationship (SAR) studies are fundamental in understanding how modifications to the benzamide core and its substituents affect biological activity. For example, in the context of gastroprokinetic agents, SAR studies on 4-amino-5-chloro-2-ethoxybenzamide derivatives have highlighted the importance of specific structural features, such as the N-benzyl group and the nature of the heteroalicycle, for potent activity. nih.govjst.go.jp These studies provide insights for designing new compounds with improved therapeutic profiles and targeted interactions with biological targets like enzymes or receptors. ontosight.ai Computational approaches, such as molecular docking and density functional theory (DFT), are employed to understand binding affinities and provide theoretical insights into the interactions of benzamide derivatives with target proteins. tjnpr.orgbohrium.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Ethenzamide) | 3282 |

| 4-Amino-5-chloro-2-ethoxybenzamide | Not directly found, derivative of CID 10536658 (4-Amino-5-chloro-2-ethoxybenzoic acid) |

| 4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | Not directly found, mentioned as a specific derivative in research nih.govjst.go.jprsc.org |

| 4-Amino-5-chloro-2-methoxybenzamide | 9834239 |

| Cisapride | 4167 |

| Metoclopramide | 4168 |

| N-acetyl-2-ethoxybenzamide | 211525 |

| N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide | 837067 |

| N-[4-(5-tert-butyltriazol-1-yl)phenyl]-2-ethoxybenzamide | 1321658 |

| N-2-biphenylyl-2-ethoxybenzamide | Not directly found, mentioned in research smolecule.com |

Interactive Data Table Example (Illustrative - data based on search results where available)

Hydrogen Bonding in Biological Recognition Processes and Drug-Receptor Interactions

Hydrogen bonding is a critical non-covalent interaction that plays a significant role in molecular recognition, including the binding of drugs to their biological targets such as receptors and enzymes. For this compound, the presence of the amide functional group provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, while the ethoxy group contains an oxygen atom that can act as a hydrogen bond acceptor.

Studies investigating the solid-state structure of this compound have revealed the presence of hydrogen-bonded dimers, which contribute to its stability . Vibrational spectral analysis, supported by computational methods, has provided insights into the hydrogen bonding interactions within the molecule and in its interactions with its environment. For instance, intermolecular C-H···O hydrogen bonding interactions have been observed, leading to a blue shift in the C-H stretching frequency aip.org. Additionally, the lowering of carbonyl stretching vibrational modes has been attributed to intramolecular association based on C=O-H type hydrogen bonding within the molecule aip.org. The observed wavenumbers of NH2 symmetric stretching modes are also lowered compared to computed values, which is indicative of intermolecular N-H···O hydrogen bonding aip.org.

While specific detailed data tables on this compound's hydrogen bonding interactions with particular biological targets are not extensively available in the provided search results, the fundamental understanding of its hydrogen bonding potential, derived from spectroscopic and computational studies, underscores its importance in potential biological recognition processes.

Influence of Functional Groups on Biochemical Reactivity and Specificity

The biological activity and specificity of this compound are significantly influenced by its constituent functional groups: the benzamide moiety and the ethoxy group. The benzamide structure itself is a common scaffold in pharmacologically active compounds, known for its ability to engage in various interactions with biological targets.

The ethoxy group (-OCH2CH3) located at the ortho position of the benzamide ring imparts specific physicochemical properties to this compound. This group contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross biological membranes. The ethoxy group also affects the molecule's solubility characteristics, making it more soluble in polar solvents like water and ethanol (B145695) compared to nonpolar solvents solubilityofthings.com.

The strategic placement of the ethoxy group at the ortho position can also influence the conformation of the molecule and the presentation of the amide group for interactions. Research suggests that the presence of the ethoxy group can favor applications in the central nervous system, contrasting with amino and hydroxy substitutions on related benzamides that may enhance antimicrobial activity . This highlights how subtle changes in functional group composition and position can lead to significant differences in biological targeting and activity.

Studies on the biological activity of this compound have shown it to be an analgesic and anti-inflammatory agent, which is thought to involve the inhibition of prostaglandin synthesis aip.org. This action is likely mediated through interactions with enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes . The functional groups of this compound facilitate its binding to the active site of these enzymes, where the specific arrangement and properties of the amide and ethoxy groups contribute to the inhibitory effect.

Furthermore, research indicates that this compound can induce melanin synthesis in certain cell lines, such as B16F1 melanoma cells, via the CREB signaling pathway medchemexpress.com. This suggests interactions with components of this signaling cascade, where the functional groups would play a role in binding and activation or inhibition of specific proteins involved.

Advanced Analytical and Spectroscopic Research Methodologies for 2 Ethoxybenzamide

Chromatographic Techniques in Research and Development

Chromatographic techniques are fundamental in the research and development of 2-Ethoxybenzamide, enabling its separation, identification, and quantification. These methods are crucial for ensuring the purity of the final compound, monitoring its synthesis, and analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and conducting stability studies of this compound. It is a stability-indicating method, meaning it can effectively separate the intact drug from its potential degradation products. This capability is essential for determining the shelf life and appropriate storage conditions for the compound.

In research settings, HPLC is used to quantify this compound with high precision and accuracy. For instance, a method was developed for the therapeutic drug monitoring of linezolid (B1675486) where this compound served as a stable internal standard. The stability of this compound in an aqueous stock solution was confirmed over 300 days at -32°C, demonstrating no relevant degradation. Commercial grades of this compound are typically assessed by HPLC to ensure they meet high purity standards, often exceeding 96.0%.

A typical HPLC method for analyzing compounds like this compound involves a reverse-phase column, such as a C18 column, and a mobile phase tailored to achieve effective separation.

Table 1: Example HPLC Parameters for Analysis

| Parameter | Specification |

|---|---|

| Column | SinoPak BEH C18 |

| Mobile Phase | Acetonitrile (B52724): Water (28:72, v/v) |

| Elution Type | Isocratic |

| Detection | UV Spectrophotometry |

| Internal Standard | This compound |

| Retention Time | ~5.20 min (as internal standard) |

This table is illustrative of a method where this compound was used as an internal standard, demonstrating its stable chromatographic behavior.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of chemical reactions in real-time, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product.

The process involves spotting three lanes on a silica (B1680970) gel plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the reactant and the mixture. The plate is then developed in a suitable solvent system (mobile phase), which causes the compounds to move up the plate at different rates based on their polarity. The relative distance traveled, known as the Retention factor (Rf), is characteristic for each compound in a given solvent system.

A successful reaction leading to this compound would show the spot corresponding to the starting material diminishing in intensity in the reaction mixture lane over time, while a new spot, corresponding to the this compound product, appears and intensifies. The co-spot is crucial to confirm if the product's Rf is different from the reactant's, especially if they have similar polarities.

Liquid Chromatography (LC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for analyzing this compound within complex mixtures, such as biological fluids or multi-component pharmaceutical formulations.

Liquid Chromatography (LC) , particularly when coupled with Mass Spectrometry (LC-MS), is widely used for the separation, identification, and quantification of drug compounds in biological matrices. This technique offers high sensitivity and selectivity, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.